molecular formula C19H13NO4 B8181249 3,3'-(Pyridine-3,5-diyl)dibenzoic acid

3,3'-(Pyridine-3,5-diyl)dibenzoic acid

Cat. No.: B8181249
M. Wt: 319.3 g/mol
InChI Key: DMZIXVHACOAZQC-UHFFFAOYSA-N
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Description

3,3’-(Pyridine-3,5-diyl)dibenzoic acid: is an organic compound with the molecular formula C₁₉H₁₃NO₄ It is a derivative of pyridine and benzoic acid, featuring a pyridine ring substituted at the 3 and 5 positions with benzoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Pyridine-3,5-diyl)dibenzoic acid typically involves the reaction of pyridine-3,5-dicarboxylic acid with benzene derivatives under specific conditions. One common method is the hydrothermal synthesis, where metal(II) chloride precursors, pyridine-3,5-dicarboxylic acid, and various coligands (such as 1,10-phenanthroline, 2,2’-bipyridine, 2,2’-biimidazole, or pyridine) are used. The reaction is carried out in a sealed vessel at elevated temperatures, leading to the formation of coordination polymers .

Industrial Production Methods: Industrial production of 3,3’-(Pyridine-3,5-diyl)dibenzoic acid may involve similar hydrothermal methods, but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 3,3’-(Pyridine-3,5-diyl)dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism by which 3,3’-(Pyridine-3,5-diyl)dibenzoic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylic acid groups and the nitrogen atom in the pyridine ring can form coordination bonds with metal ions, leading to the formation of stable complexes. These complexes can then participate in various catalytic or structural functions, depending on the metal ion and the overall structure of the complex .

Comparison with Similar Compounds

Uniqueness: 3,3’-(Pyridine-3,5-diyl)dibenzoic acid is unique due to its specific substitution pattern, which allows it to form distinct coordination complexes with various metal ions. This makes it particularly useful in the design of coordination polymers and metal-organic frameworks with tailored properties .

Properties

IUPAC Name

3-[5-(3-carboxyphenyl)pyridin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-18(22)14-5-1-3-12(7-14)16-9-17(11-20-10-16)13-4-2-6-15(8-13)19(23)24/h1-11H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZIXVHACOAZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CN=C2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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